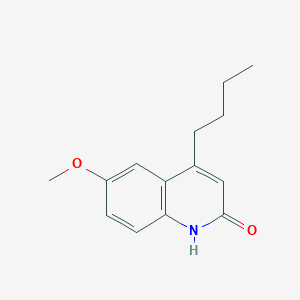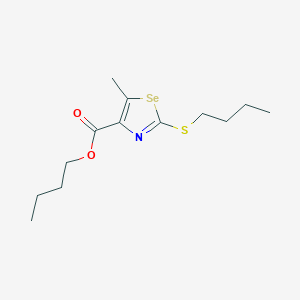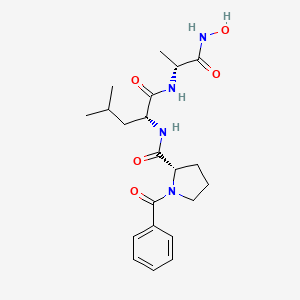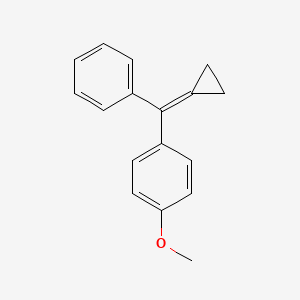![molecular formula C19H31N B12592104 Benzenamine, N-[1-(2-propenyl)decyl]- CAS No. 491877-91-9](/img/structure/B12592104.png)
Benzenamine, N-[1-(2-propenyl)decyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[1-(2-propenyl)decyl]-: is an organic compound with the molecular formula C19H31N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by a decyl group and a propenyl group. This compound is known for its unique structure, which includes both aromatic and aliphatic components, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(2-propenyl)decyl]- typically involves the alkylation of aniline. One common method is the reaction of aniline with 1-bromo-2-propenyl and 1-bromodecane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-[1-(2-propenyl)decyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-[1-(2-propenyl)decyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
Benzenamine, N-[1-(2-propenyl)decyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, N-[1-(2-propenyl)decyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the aliphatic chains can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of the decyl and propenyl groups.
Benzenamine, N-phenyl-: Contains a phenyl group instead of the decyl and propenyl groups.
Benzenamine, N-ethyl-: Contains an ethyl group instead of the decyl and propenyl groups
Uniqueness: Benzenamine, N-[1-(2-propenyl)decyl]- is unique due to its combination of a long aliphatic chain and an aromatic ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and aromatic interactions are required .
Properties
CAS No. |
491877-91-9 |
|---|---|
Molecular Formula |
C19H31N |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
N-tridec-1-en-4-ylaniline |
InChI |
InChI=1S/C19H31N/c1-3-5-6-7-8-9-11-15-18(14-4-2)20-19-16-12-10-13-17-19/h4,10,12-13,16-18,20H,2-3,5-9,11,14-15H2,1H3 |
InChI Key |
OVJYRDOXTNBZOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC=C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)

![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
